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Compound of Interest

Compound Name: YKL-05-099

Cat. No.: B15605874 Get Quote

Technical Support Center: YKL-05-099
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and FAQs to minimize off-target effects of YKL-05-
099 in experiments.

Frequently Asked Questions (FAQs)
Q1: What is YKL-05-099 and what is its primary mechanism of action?

A1: YKL-05-099 is a potent and selective small-molecule inhibitor of the Salt-Inducible Kinase

(SIK) family, including SIK1, SIK2, and SIK3.[1][2] Its primary mechanism of action is the

inhibition of SIKs, which play a crucial role in various cellular processes, including the

regulation of transcription factors like MEF2C through the phosphorylation of histone

deacetylases (HDACs).[3][4]

Q2: What are the known off-target effects of YKL-05-099?

A2: While YKL-05-099 shows improved selectivity for SIKs compared to its predecessors, it

has been shown to inhibit other kinases.[3][5] Known off-targets include SRC, ABL, and

Colony-Stimulating Factor 1 Receptor (CSF1R).[3][6] In some cellular contexts, such as the

KASUMI-1 cell line, hypersensitivity to YKL-05-099 may be attributable to off-target effects on

kinases like KIT.[3]
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Q3: How can I be sure that the observed phenotype in my experiment is due to the inhibition of

SIKs and not an off-target effect?

A3: Distinguishing on-target from off-target effects is crucial for accurate interpretation of

results. A multi-faceted approach is recommended, including:

Titrating to the lowest effective concentration: Use the lowest possible concentration of YKL-
05-099 that elicits the desired on-target phenotype to minimize the engagement of less

sensitive off-targets.

Using genetic controls: The most rigorous method is to use cells expressing a drug-resistant

"gatekeeper" mutant of the target kinase, such as SIK3T142Q.[3][7] If the phenotype is

rescued in cells expressing the gatekeeper mutant in the presence of YKL-05-099, it strongly

suggests an on-target effect.

Performing counter-screening assays: Directly measure the activity of known off-target

kinases in the presence of YKL-05-099 to understand their potential contribution to the

observed phenotype.

Troubleshooting Guides
Issue 1: High cellular toxicity or unexpected phenotypes
are observed.
This may be due to off-target effects or using a concentration of YKL-05-099 that is too high.

YKL-05-099 has been reported to be non-toxic at concentrations up to 10 µM in some cell

lines.[1][8]

Troubleshooting Steps:

Determine the Optimal Concentration with a Dose-Response Experiment:

Objective: To identify the lowest concentration of YKL-05-099 that achieves the desired

on-target effect (e.g., inhibition of SIK signaling) without causing significant off-target

effects or toxicity.

Methodology:
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1. Cell Plating: Plate cells at a desired density in a multi-well plate.

2. Serial Dilution: Prepare a series of YKL-05-099 concentrations, typically ranging from

nanomolar to low micromolar. A DMSO control is essential.

3. Treatment: Treat cells with the different concentrations of YKL-05-099 for a

predetermined duration.

4. On-Target Readout: Measure a specific downstream marker of SIK activity. A common

method is to assess the phosphorylation status of HDAC4 or HDAC5 at SIK-specific

sites (e.g., Ser259 on HDAC5) via Western blot.[1][8]

5. Viability Assay: In parallel, assess cell viability using an appropriate method (e.g.,

CellTiter-Glo, MTT assay).

6. Data Analysis: Plot the on-target inhibition and cell viability against the YKL-05-099
concentration to determine the EC50 for the on-target effect and the concentration at

which toxicity becomes significant. Select the lowest concentration that gives a robust

on-target effect with minimal toxicity for future experiments.

Issue 2: Uncertainty about whether the observed effect
is a direct result of SIK3 inhibition.
Troubleshooting Steps:

Validate On-Target Engagement using a SIK3 Gatekeeper Mutant:

Objective: To genetically confirm that the cellular effects of YKL-05-099 are mediated

through the inhibition of SIK3.

Methodology:

1. Cell Line Engineering: Generate stable cell lines that express either wild-type SIK3 or

the YKL-05-099-resistant SIK3T142Q gatekeeper mutant.[3] An empty vector control

should also be included.
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2. Dose-Response Experiment: Perform a dose-response experiment with YKL-05-099 on

all three cell lines (empty vector, wild-type SIK3, and SIK3T142Q).

3. Phenotypic Analysis: Measure the phenotype of interest (e.g., cell proliferation,

apoptosis, gene expression).

4. Data Analysis: If the phenotype observed in the empty vector and wild-type SIK3

expressing cells is attenuated or absent in the SIK3T142Q expressing cells, this

provides strong evidence for on-target activity.[3][7]

Quantitative Data Summary
Target Inhibitor IC50 / EC50 Assay Type

SIK1 YKL-05-099 ~10 nM
Competitive Binding

Assay

SIK2 YKL-05-099 ~40 nM
Competitive Binding

Assay

SIK3 YKL-05-099 ~30 nM
Competitive Binding

Assay

IL-10 Production YKL-05-099 460 nM Cell-based (BMDCs)

MOLM-13

Proliferation
YKL-05-099 240 nM Cell-based

Table 1: IC50 and EC50 values for YKL-05-099 against its primary targets and in cellular

assays.[1][2][9]
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Off-Target Kinase Inhibitor % Inhibition @ 1µM

SRC YKL-05-099
Data not specified, but noted

as an off-target

ABL YKL-05-099
Data not specified, but noted

as an off-target

CSF1R YKL-05-099
Significant binding observed in

kinome profiling

Ephrin Receptors YKL-05-099 Inhibition observed

KIT YKL-05-099
Potential off-target in specific

cell lines

Table 2: Known off-target kinases for YKL-05-099.[3][6][9]

Experimental Protocols
Protocol 1: Off-Target Kinase Activity Assay for SRC

Objective: To determine if YKL-05-099 inhibits SRC kinase activity at concentrations used for

SIK inhibition.

Materials: Recombinant active SRC kinase, SRC substrate peptide (e.g.,

KVEKIGEGTYGVVYK), [γ-32P]ATP, kinase reaction buffer (e.g., 100mM Tris-HCl, pH 7.2,

125mM MgCl2, 25mM MnCl2, 2mM EGTA, 0.25mM sodium orthovanadate, 2mM DTT),

YKL-05-099, 40% Trichloroacetic acid (TCA), P81 phosphocellulose paper, scintillation

counter.

Methodology:

Prepare a reaction mixture containing kinase reaction buffer, SRC substrate peptide, and

recombinant SRC kinase.

Add varying concentrations of YKL-05-099 or a DMSO vehicle control to the reaction

mixture.
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Initiate the kinase reaction by adding [γ-32P]ATP.

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

Stop the reaction by adding 40% TCA.

Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated

[γ-32P]ATP.

Measure the incorporated radioactivity using a scintillation counter.

Calculate the percentage of SRC kinase inhibition for each concentration of YKL-05-099.

Protocol 2: Off-Target Kinase Activity Assay for CSF1R
Objective: To assess the inhibitory effect of YKL-05-099 on CSF1R kinase activity.

Materials: Recombinant active CSF1R kinase, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1),

ATP, kinase assay buffer, YKL-05-099, and a detection reagent such as ADP-Glo™.

Methodology:

Prepare a master mix containing kinase assay buffer, CSF1R substrate, and ATP.

Add varying concentrations of YKL-05-099 or a DMSO vehicle control to the wells of a

microplate.

Add the master mix to the wells.

Initiate the reaction by adding diluted recombinant CSF1R kinase.

Incubate the plate at 30°C for the optimized reaction time (e.g., 45 minutes).

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™

reagent and a luminometer, following the manufacturer's instructions.
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Calculate the percentage of CSF1R kinase inhibition for each concentration of YKL-05-
099.

Visualizations
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Caption: SIK3 Signaling Pathway and the Effect of YKL-05-099.
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Caption: Experimental Workflow for On-Target Validation.
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Caption: Role of TNIK in the Wnt Signaling Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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